An In-Depth Technical Guide to the Characterization of 1-Ethyl-2-methyl-1H-indole (CAS: 40876-94-6)
An In-Depth Technical Guide to the Characterization of 1-Ethyl-2-methyl-1H-indole (CAS: 40876-94-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethyl-2-methyl-1H-indole, a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] This document delves into the principal synthetic methodologies, detailed spectroscopic analysis, physicochemical properties, and essential safety protocols. The aim is to equip researchers and drug development professionals with the critical knowledge required for the effective utilization and handling of this compound.
Introduction
1-Ethyl-2-methyl-1H-indole, identified by the CAS number 40876-94-6, is a substituted indole derivative with significant applications in the synthesis of complex organic molecules.[1] Its unique structural framework makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Notably, it has been employed as a reactant in the preparation of potential immunomodulators, non-steroidal aromatase inhibitors, and antimycobacterial agents. This guide offers a detailed exploration of its synthesis and a thorough characterization of its chemical and physical properties.
Synthesis of 1-Ethyl-2-methyl-1H-indole
The synthesis of 1-Ethyl-2-methyl-1H-indole can be approached through several well-established methods. The two primary routes discussed herein are the direct N-alkylation of 2-methylindole and the classical Fischer indole synthesis.
N-Alkylation of 2-Methylindole
A straightforward and common method for the preparation of 1-Ethyl-2-methyl-1H-indole is the N-alkylation of 2-methylindole. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic substitution with an ethylating agent.
Reaction Scheme:
A representative N-alkylation of 2-methylindole.
Experimental Protocol:
A general procedure for the N-alkylation of an indole derivative involves the use of a strong base to deprotonate the indole nitrogen, followed by the addition of an alkyl halide.[2][3]
-
Preparation: To a solution of 2-methylindole in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a strong base like potassium hydroxide (KOH) or sodium hydride (NaH).
-
Reaction: Stir the mixture at room temperature to facilitate the formation of the indolide anion.
-
Alkylation: Add ethyl iodide dropwise to the reaction mixture.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is then purified by column chromatography to yield 1-Ethyl-2-methyl-1H-indole.
The choice of base and solvent can influence the reaction rate and yield. The use of powdered KOH in DMSO is a common and effective combination for this transformation.[1]
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or ketone.[2][4][5]
Reaction Scheme:
General scheme for the Fischer Indole Synthesis.
Mechanism Overview:
-
Hydrazone Formation: Phenylhydrazine reacts with a ketone (in this case, butan-2-one would be a suitable precursor for the target molecule) to form a phenylhydrazone.[4][5]
-
Tautomerization: The phenylhydrazone tautomerizes to an enamine.[5]
-
[6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement.[4]
-
Cyclization and Elimination: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[4][5]
The choice of acid catalyst, which can be a Brønsted acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the success of the reaction.[4]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Ethyl-2-methyl-1H-indole is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 40876-94-6 | [7][8] |
| Molecular Formula | C₁₁H₁₃N | [7][8] |
| Molecular Weight | 159.23 g/mol | [7][8] |
| Appearance | White to light yellow clear liquid or powder to crystal | [1] |
| Boiling Point | 266-267 °C (lit.) | |
| Density | 1.02 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.587 (lit.) |
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of 1-Ethyl-2-methyl-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-Ethyl-2-methyl-1H-indole.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the ethyl group protons (a quartet and a triplet), and the methyl group protons (a singlet). The chemical shifts and coupling constants of the aromatic protons provide valuable information about the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the carbons in the indole ring are characteristic, and the signals for the ethyl and methyl groups will appear in the aliphatic region. The quaternary carbons of the indole ring will typically show weaker signals.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of an indole derivative will typically exhibit characteristic absorption bands. For a typical indole structure, one would expect to see:[11]
-
C-H stretching (aromatic): Above 3000 cm⁻¹
-
C-H stretching (aliphatic): Below 3000 cm⁻¹
-
C=C stretching (aromatic): Around 1600-1450 cm⁻¹
-
C-N stretching: Around 1360-1250 cm⁻¹
-
=C-H bending (out-of-plane): Around 900-675 cm⁻¹, which can be indicative of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 1-Ethyl-2-methyl-1H-indole (159.23 g/mol ).
-
Fragmentation Pattern: The fragmentation of indole derivatives often involves the loss of small molecules or radicals. Common fragmentation pathways for N-alkylindoles can include cleavage of the N-alkyl group. The fragmentation pattern can provide valuable structural information.[12][13]
Safety and Handling
Based on available Safety Data Sheets (SDS), 1-Ethyl-2-methyl-1H-indole is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[14] However, standard laboratory safety precautions should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are recommended.[6][15]
-
Hand Protection: Wear suitable chemical-resistant gloves.[14]
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact.[6]
Handling and Storage:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6][16]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[16] Some suppliers recommend storage under an inert atmosphere (e.g., argon).[8]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[14][15]
-
Skin Contact: Wash off with soap and plenty of water.[14][15]
-
Eye Contact: Flush eyes with water as a precaution.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[14][15][16]
In case of any exposure or if feeling unwell, seek medical advice.
Conclusion
1-Ethyl-2-methyl-1H-indole is a valuable synthetic intermediate with established routes of preparation and well-defined physicochemical properties. This guide has provided a detailed overview of its synthesis via N-alkylation and the Fischer indole synthesis, along with a comprehensive outline of its characterization using modern spectroscopic techniques. Adherence to the recommended safety and handling procedures is crucial when working with this compound. The information presented herein serves as a foundational resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery, facilitating the effective and safe use of 1-Ethyl-2-methyl-1H-indole in their scientific endeavors.
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